3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various reactions to introduce the desired functional groups.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced to the bicyclo[1.1.1]pentane core.
Chemical Reactions Analysis
3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain binding sites with high specificity, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar structure but with the chlorine atom in a different position, which can affect its chemical properties and reactivity.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a methoxycarbonyl group instead of a chlorophenyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILKCKCIBMWEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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